molecular formula C13H8F2O3 B13554367 4-(3,5-Difluorophenoxy)benzoic acid

4-(3,5-Difluorophenoxy)benzoic acid

Cat. No.: B13554367
M. Wt: 250.20 g/mol
InChI Key: LOBJDLOKXFKIAA-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenoxy)benzoic acid is an organic compound with the molecular formula C13H8F2O3 It is characterized by the presence of a benzoic acid moiety substituted with a 3,5-difluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-difluorophenoxy)benzoic acid typically involves the reaction of 3,5-difluorophenol with 4-chlorobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Difluorophenoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenoxybenzoic acids.

Scientific Research Applications

4-(3,5-Difluorophenoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,5-difluorophenoxy)benzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3,5-Difluorobenzoic acid
  • 4-(2,4-Difluorophenoxy)benzoic acid
  • 4-(3,4-Difluorophenoxy)benzoic acid

Comparison: 4-(3,5-Difluorophenoxy)benzoic acid is unique due to the specific positioning of the fluorine atoms on the phenoxy group, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H8F2O3

Molecular Weight

250.20 g/mol

IUPAC Name

4-(3,5-difluorophenoxy)benzoic acid

InChI

InChI=1S/C13H8F2O3/c14-9-5-10(15)7-12(6-9)18-11-3-1-8(2-4-11)13(16)17/h1-7H,(H,16,17)

InChI Key

LOBJDLOKXFKIAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC(=CC(=C2)F)F

Origin of Product

United States

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